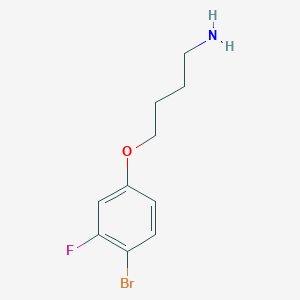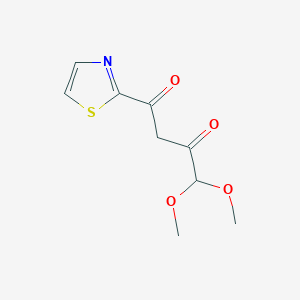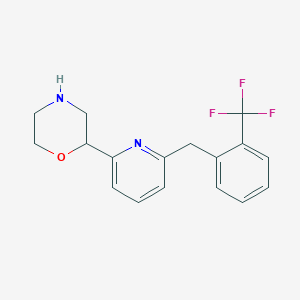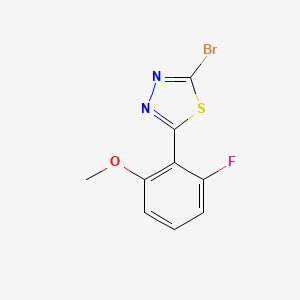
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole
Descripción general
Descripción
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole, also known as BFM-1, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it highly effective in targeting specific biological processes, making it an attractive candidate for use in various research fields.
Mecanismo De Acción
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole exerts its effects by targeting specific biological processes, including the inhibition of protein kinase CK2 and the modulation of ion channels. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. Ion channels are involved in various physiological processes, including the transmission of nerve impulses and the regulation of cardiac and skeletal muscle function. 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole modulates ion channels by binding to specific sites on the channels, thereby altering their activity.
Biochemical and Physiological Effects:
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channel activity, and the reduction of inflammatory cytokine production. These effects are mediated by the compound's ability to target specific biological processes, making it a highly effective tool for studying these processes in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole in lab experiments include its high potency and specificity, its ability to target specific biological processes, and its well-characterized mechanism of action. However, there are also some limitations to using 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole in scientific research. One area of interest is the development of new cancer therapies that target CK2, as 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has shown promise in inhibiting the growth of various cancer cell lines. Another area of interest is the development of new treatments for inflammatory disorders, as 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to reduce the production of inflammatory cytokines. Additionally, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole could be used to study the role of ion channels in various physiological processes, including the regulation of cardiac and skeletal muscle function.
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been studied for its potential use in various scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to reduce the production of inflammatory cytokines, which are involved in various inflammatory disorders. In neuroscience research, 2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole has been shown to modulate the activity of ion channels, which are involved in various neurological disorders.
Propiedades
IUPAC Name |
2-bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2OS/c1-14-6-4-2-3-5(11)7(6)8-12-13-9(10)15-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYMIMINLIISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




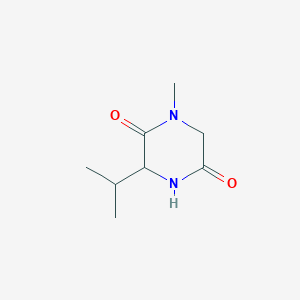
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
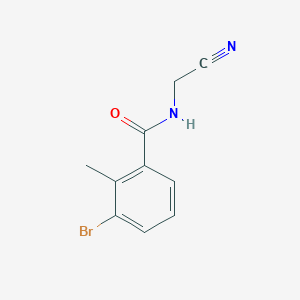


![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)

